![molecular formula C19H25ClN2O3 B193104 Labetalol hydrochloride CAS No. 32780-64-6](/img/structure/B193104.png)
Labetalol hydrochloride
概述
描述
奥昔布宁是一种抗胆碱能药物,主要用于治疗膀胱过度活动症。 它因其经过充分研究的副作用概况、广泛的适用性以及长期持续的疗效而被广泛认为是治疗膀胱过度活动症的一线疗法 . 奥昔布宁通过放松膀胱肌肉起作用,从而减少排尿的冲动 .
准备方法
合成路线和反应条件: 奥昔布宁的合成涉及制备(S)-2-环己基-2-羟基-2-苯乙酸,这是一种关键中间体。 然后将该中间体与4-(二乙氨基)-2-丁炔-1-醇酯化以生成奥昔布宁 . 反应条件通常涉及使用酸性或碱性催化剂以促进酯化反应。
工业生产方法: 在工业环境中,奥昔布宁是通过一系列受控的化学反应生产的,从而确保高纯度和产率。 该过程涉及使用大型反应器和严格的质量控制措施来保持一致性和安全性 .
化学反应分析
反应类型: 奥昔布宁会经历各种化学反应,包括酯化、水解和氧化。
常用试剂和条件:
酯化: 涉及在酸性或碱性催化剂的存在下,(S)-2-环己基-2-羟基-2-苯乙酸与4-(二乙氨基)-2-丁炔-1-醇的反应。
水解: 可以在酸性或碱性条件下发生,导致酯键断裂。
氧化: 涉及使用氧化剂将奥昔布宁转化为其代谢产物。
形成的主要产物: 酯化的主要产物是奥昔布宁本身。 水解导致形成相应的酸和醇,而氧化会产生各种代谢产物 .
科学研究应用
Management of Hypertension
Labetalol is primarily indicated for the treatment of high blood pressure (hypertension). Its dual action on both alpha and beta receptors helps in effectively controlling blood pressure levels, making it a preferred choice in various clinical settings.
- Mechanism of Action : Labetalol blocks beta-1 receptors in the heart and alpha-1 receptors in blood vessels, leading to decreased heart rate and vasodilation, respectively. This mechanism contributes to its antihypertensive effects, reducing the risk of cardiovascular events such as strokes and myocardial infarctions .
- Clinical Evidence : Studies have shown that labetalol significantly lowers blood pressure in both acute and chronic settings. For instance, a controlled trial indicated that patients receiving labetalol experienced substantial reductions in systolic and diastolic blood pressure compared to those on placebo .
Use in Pregnancy
Labetalol is considered one of the first-line treatments for managing hypertension during pregnancy, including conditions such as preeclampsia. Its safety profile makes it suitable for use in pregnant women, where maintaining blood pressure is crucial to avoid complications for both mother and fetus.
- Case Studies : Multiple case studies highlight the successful use of labetalol in pregnant women with severe hypertension, demonstrating its efficacy in stabilizing maternal blood pressure without adverse effects on fetal development .
Treatment of Angina
In addition to hypertension, labetalol is utilized to manage angina pectoris. By decreasing myocardial oxygen demand through heart rate reduction, labetalol alleviates chest pain associated with angina.
- Research Findings : Clinical trials have shown that patients with stable angina who were treated with labetalol reported fewer anginal episodes compared to those receiving other antihypertensive agents .
Symptomatic Treatment of Pheochromocytoma
Labetalol is also effective in managing symptoms associated with pheochromocytoma, a rare tumor that causes excessive production of catecholamines leading to severe hypertension.
- Dosage Considerations : Higher doses may be required for patients with pheochromocytoma due to the tumor's catecholamine secretion. However, careful monitoring is essential as paradoxical hypertensive responses can occur .
Injectable Formulations
Labetalol is available in both oral and injectable forms, making it versatile for various clinical scenarios, including hypertensive emergencies where rapid blood pressure control is necessary.
- Compatibility Studies : Research has assessed the compatibility of this compound injections with other injectable drugs during simulated Y-site injections, indicating its safe use alongside certain medications .
Safety Profile and Side Effects
While labetalol is generally well-tolerated, it can cause side effects such as dizziness, fatigue, and gastrointestinal disturbances. Monitoring for postural hypotension is crucial, especially in elderly patients or those on multiple antihypertensive medications .
作用机制
奥昔布宁在节后胆碱能受体处充当乙酰胆碱的竞争性拮抗剂。 通过阻断这些受体,它降低了逼尿肌的活性,从而使膀胱放松并防止排尿的冲动 . 该机制涉及抑制乙酰胆碱诱导的膀胱平滑肌收缩 .
类似化合物:
托特罗定: 另一种用于治疗膀胱过度活动症的抗胆碱能药物,但其副作用概况不同。
索利芬那辛: 功能相似,但由于其每日一次的给药方案而更受欢迎。
达非那辛: 以其对膀胱中胆碱能受体的选择性作用而闻名。
奥昔布宁的独特之处: 奥昔布宁因其已确立的疗效和安全性概况而独树一帜,使其成为许多患者的首选。 它有多种剂型,包括口服和经皮制剂,使其用途更加广泛 .
相似化合物的比较
Tolterodine: Another anticholinergic used for overactive bladder, but with a different side effect profile.
Solifenacin: Similar in function but often preferred for its once-daily dosing.
Darifenacin: Known for its selective action on muscarinic receptors in the bladder.
Trospium: Less likely to cross the blood-brain barrier, reducing central nervous system side effects
Uniqueness of Oxybutynin: Oxybutynin is unique due to its well-established efficacy and safety profile, making it a preferred choice for many patients. Its availability in various formulations, including oral and transdermal, adds to its versatility .
生物活性
Labetalol hydrochloride is a unique antihypertensive agent that combines both alpha- and beta-adrenergic blocking properties. This compound has been extensively studied for its pharmacological effects, mechanisms of action, and clinical applications. Below is a detailed exploration of its biological activity, supported by data tables, case studies, and research findings.
Labetalol functions primarily as a non-selective beta blocker and an alpha-1 adrenergic receptor antagonist . The ratio of beta to alpha blockade varies depending on the administration route:
- Oral administration : Approximately 1:3 (alpha to beta)
- Intravenous administration : Approximately 1:7 (alpha to beta) .
This dual action results in decreased peripheral vascular resistance and lower blood pressure without causing significant reflex tachycardia or reducing cardiac output, making it particularly effective in hypertensive emergencies .
Pharmacokinetics
Labetalol exhibits low lipophilicity, which theoretically limits its ability to cross the blood-brain barrier; however, studies indicate it can penetrate the central nervous system in negligible amounts . The drug is also known to cross the blood-placenta barrier, which is significant for its use in managing hypertension during pregnancy .
Clinical Applications
Labetalol is utilized in various clinical scenarios, including:
Efficacy and Safety
Research has demonstrated that labetalol effectively reduces blood pressure across different patient populations. A pooled analysis from multiple randomized controlled trials (RCTs) involving over 1000 women indicated that less than 4% required additional medication to achieve target blood pressure levels .
Case Studies
- Pheochromocytoma Management : A case report highlighted the successful use of labetalol in a patient with pheochromocytoma, showcasing its effectiveness in managing catecholamine-induced hypertension .
- Pregnancy-Induced Hypertension : In a study involving pregnant women with severe hypertension, labetalol was found to be safe and effective, with minor side effects such as headaches and nausea reported in a small percentage of patients .
Side Effects
Common side effects associated with labetalol include:
- Orthostatic hypotension
- Gastrointestinal disturbances
- Bradycardia (noted particularly at high doses) .
A retrospective review of high-dose intravenous labetalol (greater than 300 mg within 24 hours) reported a notable incidence of bradycardia (36.5%) and hypotension (18.6%), although these events were rarely clinically significant .
Data Table: Pharmacological Properties of Labetalol
Property | Value |
---|---|
Beta-Blockade Ratio | 1:3 (oral), 1:7 (IV) |
Alpha-Blockade Ratio | Approximately 1:3 |
Lipophilicity | Low |
CNS Penetration | Minimal |
Placental Transfer | Yes |
Common Side Effects | Headaches, nausea, bradycardia |
属性
IUPAC Name |
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVZLXWQESQGIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044654 | |
Record name | Labetalol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32780-64-6, 72487-34-4 | |
Record name | Labetalol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32780-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Labetalol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032780646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R*,R*)-(1)-5-(1-Hydroxy-2-((1-methyl-3-phenylpropyl)amino)ethyl)salicylamide monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072487344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Labetalol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Labetalol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Labetalol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]salicylamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LABETALOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GEV3BAW9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。